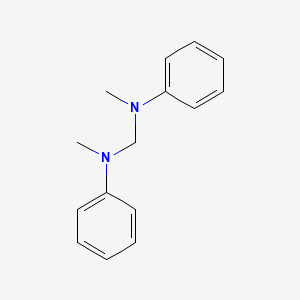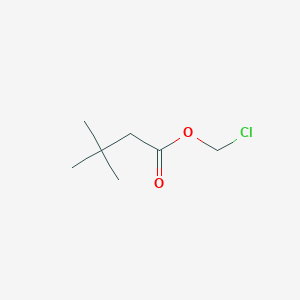![molecular formula C11H10O4 B1650250 Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- CAS No. 115974-96-4](/img/structure/B1650250.png)
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-
Vue d'ensemble
Description
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-, also known as cinnamic acid or trans-cinnamic acid, is a naturally occurring compound found in various plants, including cinnamon, balsam, and honey. It is widely used in the food and cosmetic industries as a flavoring agent and preservative. In recent years, it has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid is complex and varies depending on the specific therapeutic effect being studied. It has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been shown to interact with various cellular targets, including transcription factors, enzymes, and receptors.
Biochemical and Physiological Effects:
Cinnamic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the protection against oxidative stress. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid in lab experiments is its availability and low cost. It can be easily synthesized or purchased from chemical suppliers. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been extensively studied and has a well-established safety profile. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the specific effects of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid can vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize its effects.
Orientations Futures
There are several future directions for the study of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the specific mechanisms of action and optimal dosages for its use in cancer therapy. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine its effects on specific cellular targets and its potential for clinical use. Finally, there is interest in exploring its potential as a natural preservative in the food and cosmetic industries. Further studies are needed to determine its efficacy and safety compared to traditional preservatives.
Applications De Recherche Scientifique
Cinnamic acid has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also has antioxidant properties, which can protect against oxidative stress and cellular damage.
Propriétés
IUPAC Name |
3-(3-methoxy-3-oxoprop-1-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJGNBZZNSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736227 | |
| Record name | 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115974-96-4 | |
| Record name | 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B1650169.png)





![Carbonothioic dihydrazide, bis[(2,3-dihydroxyphenyl)methylene]-](/img/structure/B1650178.png)





![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine](/img/structure/B1650188.png)
